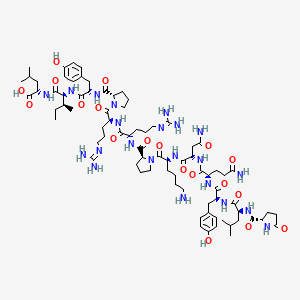

4-Gln-neurotensin

Description

Neurotensin (B549771) as an Endogenous Regulatory Peptide and Neuromodulator

Neurotensin (NT) is a 13-amino acid peptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a local hormone in the periphery, particularly in the gastrointestinal tract. aacrjournals.orgsigmaaldrich.comtocris.com It is involved in a wide array of physiological processes, including the regulation of dopamine (B1211576) transmission, analgesia, hypothermia, and learning. tocris.comwikipedia.orgbiolife-publisher.it In the digestive system, neurotensin plays a role in stimulating pancreatic and biliary secretions, inhibiting gastric acid, and modulating gut motility. sigmaaldrich.com

Neurotensin is synthesized from a larger precursor protein and exerts its effects by binding to three distinct receptor subtypes: neurotensin receptor 1 (NTS1), neurotensin receptor 2 (NTS2), and neurotensin receptor 3 (NTS3/sortilin). aacrjournals.orgfrontiersin.org NTS1 and NTS2 are G protein-coupled receptors, while NTS3 is a single transmembrane domain sorting receptor. frontiersin.org The diverse distribution of these receptors throughout the body accounts for the wide range of neurotensin's biological activities. biolife-publisher.itfrontiersin.org

Overview of Neurotensin Analogs in Contemporary Research

The therapeutic potential of neurotensin is limited by its short half-life in vivo due to rapid enzymatic degradation. aacrjournals.orgnih.gov This has spurred the development of numerous neurotensin analogs, which are modified versions of the native peptide designed to have improved stability and, in some cases, enhanced receptor selectivity. aacrjournals.orgresearchgate.netfrontiersin.org

Research into neurotensin analogs is a vibrant field, with scientists exploring various chemical modifications to enhance their pharmacological properties. These modifications include the substitution of natural amino acids with unnatural ones, the incorporation of reduced peptide bonds, and cyclization of the peptide structure. aacrjournals.orgresearchgate.netfrontiersin.org The primary goals of this research are to create analogs with increased resistance to proteases, improved ability to cross the blood-brain barrier, and specific affinities for different neurotensin receptor subtypes. nih.govfrontiersin.org These efforts have led to the development of potent NTS1 agonists that can induce hypothermia and offer neuroprotective effects. frontiersin.org

Some research has focused on developing radiolabeled neurotensin analogs for use in cancer imaging and therapy, as NTS1 receptors are often overexpressed in various tumors. nih.govethz.chmdpi.com Other studies have investigated analogs with selective activity at the NTS2 receptor to achieve pain relief without the side effects associated with NTS1 activation, such as hypotension and hypothermia. nih.govresearchgate.net

Table 1: Examples of Neurotensin Analogs in Research

| Analog Type | Modification Strategy | Research Focus |

|---|---|---|

| Stabilized Analogs | Substitution with unnatural amino acids, reduced peptide bonds | Increased resistance to enzymatic degradation for therapeutic applications. aacrjournals.orgfrontiersin.org |

| Radiolabeled Analogs | Attachment of chelators for radiometals (e.g., 68Ga, 177Lu) | Imaging and therapy of NTS1-expressing tumors. nih.govmdpi.com |

| Receptor-Selective Analogs | Modifications to increase affinity for a specific receptor subtype (e.g., NTS2) | Achieving targeted therapeutic effects with fewer side effects. nih.govresearchgate.net |

| Blood-Brain Barrier Permeable Analogs | Chemical modifications to enhance CNS penetration | Treatment of central nervous system disorders. nih.gov |

Specific Research Focus on 4-Gln-Neurotensin: A Key Analog for Mechanistic Inquiry

Among the various neurotensin analogs, [Gln⁴]-neurotensin holds a specific place in research history. It was initially synthesized and studied to investigate the structure-activity relationships of neurotensin and to understand the role of specific amino acid residues in its biological function. One key area of investigation was whether the naturally occurring form of neurotensin contained glutamine (Gln) or glutamic acid (Glu) at position 4. nih.gov

Early studies suggested that [Gln⁴]-neurotensin might be the native form, which could then be hydrolyzed to [Glu⁴]-neurotensin during extraction procedures. nih.gov Research using specific antisera and chromatography techniques later provided evidence that the form of neurotensin present in unextracted human and rat plasma is actually [Glu⁴]-neurotensin. nih.gov

Despite this clarification, [Gln⁴]-neurotensin has remained a valuable tool for mechanistic studies. For instance, investigations into its effects on gastrointestinal motility demonstrated that it can alter the pattern of duodenal and proximal jejunal activity from a fasting to a fed-type pattern. nih.gov This finding supported the hypothesis that neurotensin acts as an endocrine hormone in the postprandial regulation of intestinal motility. nih.gov

The study of [Gln⁴]-neurotensin has contributed to a deeper understanding of neurotensin's physiological roles and the biochemical properties of the peptide itself.

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQZWBXXRHNKCN-ISULXFBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H122N22O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1671.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61445-54-3 | |

| Record name | Neurotensin, gln(4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Neurotensin Receptor Systems and Binding Dynamics

Classification and Molecular Characterization of Neurotensin (B549771) Receptor Subtypes

The neurotensin receptor family includes two GPCRs, NTS1 and NTS2, and two single-transmembrane domain proteins, NTS3 (Sortilin) and NTS4 (SorLA/LR11). guidetopharmacology.orgnih.gov

The NTS1 receptor is a class A GPCR that binds neurotensin with high, sub-nanomolar affinity. guidetopharmacology.orgfrontiersin.org It is widely distributed in the central nervous system, with notable expression in the substantia nigra, ventral tegmental area, hypothalamus, and amygdala. nih.govguidetopharmacology.org In the periphery, NTS1 is found in the gastrointestinal tract, particularly in colon adenocarcinoma cells. guidetopharmacology.orgfrontiersin.org The majority of neurotensin's effects, including its modulation of dopamine (B1211576) transmission, hypothermia, and certain oncogenic processes, are mediated through NTS1. guidetopharmacology.orgfrontiersin.orgproteopedia.org Structurally, it possesses the canonical seven-transmembrane helical architecture of GPCRs. wikipedia.org

The NTS2 receptor is also a GPCR, sharing about 64% homology with NTS1, but it exhibits a significantly lower affinity for neurotensin, typically in the low nanomolar range. frontiersin.orgbioscientifica.com A key pharmacological distinction is its sensitivity to the antihistamine levocabastine, which does not bind to NTS1. guidetopharmacology.orgfrontiersin.org The distribution of NTS2 in the brain differs from NTS1, with high concentrations in the cerebral cortex, hippocampus, and cerebellum, as well as in regions associated with pain control like the periaqueductal gray. nih.govguidetopharmacology.org This suggests that NTS2 mediates distinct physiological functions, including neurotensin-induced analgesia. nih.gov In some regions where they are co-expressed, NTS1 and NTS2 can form heterodimers. researchgate.net

NTS3, also known as Sortilin, is a type I single-transmembrane protein and a member of the Vps10p domain-receptor family. nih.gov It is structurally unrelated to the GPCR subtypes. nih.gov NTS3 is predominantly expressed in intracellular compartments like the Golgi apparatus and is involved in the sorting and trafficking of various proteins. nih.govunife.it It can form a complex with NTS1, modulating its signaling and internalization. nih.govencyclopedia.pub NTS4, also called SorLA/LR11, is another member of the Vps10p domain family and is structurally similar to NTS3. nih.govcore.ac.uk It is thought to be involved in the intracellular trafficking and termination of neurotensin signaling. nih.govunf.edu

| Feature | NTS1 Receptor | NTS2 Receptor | NTS3/Sortilin |

|---|---|---|---|

| Receptor Class | G Protein-Coupled Receptor (GPCR), Class A | G Protein-Coupled Receptor (GPCR), Class A | Type I Transmembrane Protein (Vps10p family) |

| Affinity for Neurotensin | High (Sub-nanomolar) guidetopharmacology.orgfrontiersin.org | Low (Nanomolar) guidetopharmacology.orgbioscientifica.com | Binds Neurotensin nih.gov |

| Levocabastine Sensitivity | Insensitive guidetopharmacology.org | Sensitive guidetopharmacology.org | Insensitive karger.com |

| Primary Signaling Mechanism | Gq/11, Gs, Gi/o coupling guidetopharmacology.orgfrontiersin.org | G protein coupling researchgate.net | Protein sorting and trafficking, signal modulation nih.govnih.gov |

| Key Locations | Substantia nigra, VTA, hypothalamus, GI tract frontiersin.orgnih.govguidetopharmacology.org | Cerebral cortex, hippocampus, cerebellum, PAG nih.govguidetopharmacology.org | Intracellular (Golgi), plasma membrane nih.gov |

Ligand Binding Affinities and Selectivity of Neurotensin and its Analogs

The binding affinity and selectivity of neurotensin and its analogs determine their specific biological effects. The C-terminal hexapeptide fragment of neurotensin, NT(8-13), is primarily responsible for high-affinity binding and receptor activation. proteopedia.org

Research into the structure-activity relationship of neurotensin has shown that modifications to the peptide sequence can alter its binding profile. A key study synthesized and compared the biological activities of neurotensin and [Gln⁴]-neurotensin. The results demonstrated that the two peptides were indistinguishable in several biological assays, including radioimmunoassay, suggesting their binding characteristics are virtually identical. nih.gov This indicates that the substitution of glutamic acid for glutamine at position 4 does not significantly alter the peptide's ability to bind to its receptors. nih.gov

While specific binding constants (Kᵢ) for [Gln⁴]-neurotensin are not extensively documented in recent literature, the affinities of the parent peptide and other key analogs have been well-characterized, providing a framework for understanding its likely interactions.

| Ligand | NTS1 Affinity (Kᵢ, nM) | NTS2 Affinity (Kᵢ, nM) | Selectivity | Reference |

|---|---|---|---|---|

| Neurotensin | 0.1 - 0.4 | 2 - 5 | NTS1-preferring | guidetopharmacology.org |

| Neuromedin N | ~1.5 | ~5.0 | NTS1-preferring | unife.it |

| SR48692 (Antagonist/Agonist) | 0.5 - 4 | 150 - 300 | NTS1-selective antagonist | jneurosci.org |

| Levocabastine (Agonist) | >10,000 | ~20 | NTS2-selective | karger.comunife.it |

| JMV449 (Agonist) | ~2.6 | ~1,700 | NTS1-selective | unife.it |

| Contulakin-G | ~1.4 | Submicromolar | NTS1-preferring | frontiersin.org |

Receptor Activation and Intracellular Signaling Pathways

Upon agonist binding, neurotensin receptors initiate a cascade of intracellular events. proteopedia.org The signaling mechanisms are best understood for the GPCR subtypes, particularly NTS1.

Activation of the NTS1 receptor by an agonist like neurotensin or its active analogs leads to conformational changes that facilitate the coupling and activation of intracellular heterotrimeric G proteins. proteopedia.orgwikipedia.org NTS1 is known to be a promiscuous receptor, capable of coupling to multiple G protein families. guidetopharmacology.org

Gq/11 Pathway : The primary and most studied transduction mechanism for NTS1 involves coupling to the Gq/11 family of G proteins. frontiersin.orginnoprot.com This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). frontiersin.org IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). frontiersin.org This pathway is central to many of NTS1's oncogenic effects. frontiersin.org

Gs and Gi/o Pathways : In addition to Gq/11, NTS1 can also couple to Gs and Gi/o proteins in certain cellular contexts. guidetopharmacology.orgnih.gov Coupling to Gs stimulates adenylyl cyclase to increase cyclic AMP (cAMP) levels, whereas coupling to Gi/o has an inhibitory effect on adenylyl cyclase. nih.gov

MAPK/ERK Pathway : NTS1 activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov This activation can be complex, involving inputs from both the Gq/PLC/PKC pathway and a PTX-sensitive Gi/o pathway. nih.gov

β-Arrestin Recruitment : Following activation and phosphorylation by GPCR kinases (GRKs), NTS1 recruits β-arrestins. nih.govbiorxiv.org This interaction is crucial for receptor desensitization and internalization, but also initiates G protein-independent signaling cascades. biorxiv.org

The signaling properties of the NTS2 receptor are less defined but are also known to involve G protein coupling and can lead to the stimulation of calcium mobilization and MAPK/ERK activation, often in an internalization-dependent manner. bioscientifica.comresearchgate.net

Kinase Cascade Activation (e.g., Mitogen-Activated Protein Kinase, Phosphoinositide 3-Kinase)

The binding of an agonist like 4-Gln-neurotensin to the NTR1 receptor triggers a conformational change that activates intracellular G-proteins, leading to the initiation of complex signaling cascades. nih.govencyclopedia.pub These pathways are crucial for mediating the peptide's effects on cell growth, proliferation, and survival. nih.govexplorationpub.com

Mitogen-Activated Protein Kinase (MAPK)

Neurotensin receptor stimulation is a known activator of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govnih.gov This activation involves the phosphorylation of the p42 and p44 MAPK isoforms, also known as Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.gov This signaling cascade is a central pathway in regulating cell proliferation and the expression of immediate early genes, such as Krox-24. nih.gov Studies in various cell lines have demonstrated that neurotensin induces a robust and prolonged activation of MAPK. nih.govoncotarget.com The activation is mediated through G-protein coupling and involves protein kinase C (PKC). nih.gov Given the identical bioactivity, this compound is expected to trigger this same MAPK activation sequence.

Phosphoinositide 3-Kinase (PI3K)

The Phosphoinositide 3-Kinase (PI3K) pathway is another critical signaling route engaged by neurotensin receptor activation. encyclopedia.pubnih.gov Neurotensin signaling has been shown to be regulated by the PI3K p110 alpha subunit and subsequent activation of protein kinase B (Akt). nih.govescholarship.org The PI3K family of enzymes acts by phosphorylating the 3'-OH position of the inositol ring of phosphoinositides. explorationpub.com Specifically, Class I PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). explorationpub.com This cascade plays a fundamental role in cell growth, survival, and metabolism. explorationpub.com Crosstalk between GPCRs like NTR1 and receptor tyrosine kinases can lead to a marked increase in PI3K pathway activation. escholarship.org

Table 2: Key Kinases in Neurotensin-Activated Pathways

| Pathway | Key Kinase Activated | Function | Reference |

|---|---|---|---|

| MAPK/ERK | MAPK (ERK1/2) | Regulates cell proliferation, gene expression | nih.gov |

| PI3K | PI3K, Akt (Protein Kinase B) | Regulates cell growth, survival, metabolism | nih.govescholarship.org |

| PKC/PKD | Protein Kinase C, Protein Kinase D | Involved in MAPK activation and calcium signaling | nih.govencyclopedia.pub |

Intracellular Calcium Mobilization

A hallmark of NTR1 activation is the rapid and transient increase in the concentration of intracellular calcium ([Ca2+]i). nih.govmedchemexpress.comnih.gov This process is initiated by the coupling of the activated receptor to the Gq/11 family of G-proteins. oup.com This, in turn, activates phospholipase C (PLC), which hydrolyzes PIP2 into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). encyclopedia.pub

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. encyclopedia.pubnih.gov This surge in intracellular calcium acts as a crucial signal for a variety of cellular processes. The mobilization of calcium can be experimentally monitored using fluorescent indicators like Fura-2. oup.comnih.gov Studies have shown that the time course for the desensitization of [Ca2+]i mobilization is very rapid, occurring within minutes of agonist exposure. nih.gov As this compound is a potent NTR1 agonist, it directly elicits this characteristic calcium mobilization. pnas.orgnih.gov

Physiological and Cellular Modulations by 4 Gln Neurotensin

Gastrointestinal System Regulation

4-Gln-neurotensin plays a significant role in the intricate regulation of the gastrointestinal (GI) system. Its actions encompass the modulation of motility patterns, the secretion of pancreatic and biliary fluids, and the promotion of tissue growth within the GI tract. These effects are critical for the proper digestion and absorption of nutrients.

One of the most well-documented effects of this compound is its ability to alter gastrointestinal motility. It influences the coordinated muscular contractions that move food through the digestive tract, with specific actions observed in the upper small intestine and the stomach.

In healthy individuals, intravenous infusion of (Gln4)-neurotensin has been shown to change the motility pattern of the duodenum and proximal jejunum from a fasting state to a fed-like state. karger.com Under fasting conditions, the small intestine exhibits a cyclical pattern of strong, sweeping contractions known as the migrating motor complex (MMC). Research indicates that (Gln4)-neurotensin infusion inhibits these MMCs and replaces them with irregular pressure waves, which are characteristic of the digestive period following a meal. karger.com This suggests that neurotensin (B549771) may act as an endocrine hormone involved in the postprandial regulation of intestinal motility. karger.com

Table 1: Effect of (Gln4)-Neurotensin on Duodenal and Jejunal Motility

| Parameter | Control (Fasting State) | (Gln4)-Neurotensin Infusion |

|---|---|---|

| Motility Pattern | Migrating Motor Complex (MMC) | Irregular Pressure Waves |

| MMC Inhibition | N/A | Inhibited for a median time of 220.4 minutes |

| Pressure Wave Frequency | N/A | 4-7 waves/min |

(Gln4)-neurotensin also significantly affects the motor activity of the antroduodenal region, which is crucial for controlling the rate of gastric emptying. Studies have demonstrated that intravenous infusion of this compound increases the number of contractions in the duodenum while decreasing the contractile activity in the antrum of the stomach. nih.gov This differential effect leads to a significant reduction in the number of antral contractions that migrate to the duodenum and a decrease in their velocity. nih.gov This alteration in antroduodenal coordination is believed to be a mechanism by which neurotensin slows gastric emptying, particularly after a fatty meal. nih.govresearchgate.net The resulting motility pattern is similar to that observed after the ingestion of food, further supporting the role of neurotensin or its metabolites in postprandial digestive processes. nih.gov In canine studies, (Gln4)-neurotensin was found to inhibit motor activity in both vagally denervated fundic pouches and vagally innervated antral pouches, with the antral pouches showing greater sensitivity. nih.gov

Table 2: Impact of (Gln4)-Neurotensin on Antroduodenal Motor Activity

| Parameter | Pre-infusion | During (Gln4)-Neurotensin Infusion |

|---|---|---|

| Duodenal Contractions (per 5 min) | 13.8 ± 1.1 | 33.2 ± 3.0 |

| Antral Contractile Activity (mmHg x 5 min) | 230 ± 29 | 148 ± 39 |

| Duodenal Contractile Activity (mmHg x 5 min) | 288 ± 21 | 556 ± 62 |

| Migrating Antral Contractions (per 5 min) | 3.3 ± 0.4 | 0.1 ± 0.1 |

| Velocity of Migrating Contractions (mm/sec) | 18.2 ± 1.7 | 11.1 ± 1.7 |

Neurotensin and its analogues influence the secretion of digestive juices from the pancreas and the biliary system. In human studies, low doses of neurotensin administered during submaximal pancreatic stimulation led to a significant and dose-dependent increase in pancreatic secretion, including volume, bicarbonate, and protein output. mdpi.com This suggests a physiological role for neurotensin in stimulating pancreatic function. mdpi.com In canine models, neurotensin has been shown to stimulate pancreatic protein and bicarbonate secretion and to potentiate the secretory response to other stimuli. nih.gov

Regarding biliary secretions, research in avian models has shown that neurotensin can elevate hepatic bile flow and bile acid output, an effect that requires an intact enterohepatic circulation. nih.gov This suggests that intestinal neurotensin, released in response to dietary lipids, may participate in the regulation of hepatic bile acid output. nih.gov

Neurotensin has been identified as a trophic factor, meaning it can stimulate cell proliferation and growth in certain tissues. This effect is particularly evident in the gastrointestinal tract. Studies in rats have shown that chronic administration of neurotensin can produce small but statistically significant trophic effects on the pancreas, including increased pancreatic weight and DNA content. nih.gov Furthermore, in a model of massive bowel resection in rats, the administration of exogenous neurotensin was found to potentiate the growth of intestinal villi and accelerate the intestinal trophic response. nih.gov This suggests that neurotensin may play a role in the adaptive growth of the intestinal mucosa following injury or resection. nih.gov

Influence on Gastrointestinal Motility Patterns

Central Nervous System Actions

While originally isolated from bovine hypothalami, neurotensin is also found throughout the central nervous system (CNS), where it functions as a neurotransmitter or neuromodulator. endocrine-abstracts.orgoup.com It is involved in a variety of central processes and interacts with several other neurotransmitter systems.

Neurotensin acts as a modulator of dopaminergic, glutamatergic, GABAergic, cholinergic, and serotonergic systems. oup.com Its interaction with the dopamine (B1211576) system is particularly well-documented. endocrine-abstracts.org Neurotensin can increase the firing rate of dopaminergic neurons and modulate the release of dopamine in various brain regions. endocrine-abstracts.org

Furthermore, neurotensin influences the release of other signaling molecules, such as glutamate, in areas like the striatum and frontal cortex. endocrine-abstracts.org Centrally, neurotensin is also involved in regulating neuroendocrine systems, affecting neurons that synthesize and secrete hormones like gonadotropin-releasing hormone and somatostatin. endocrine-abstracts.org Research also indicates that neurotensin-expressing neurons in specific brain regions, such as the central extended amygdala, play a role in coordinating energy intake and expenditure.

Neuromodulatory Roles on Diverse Neurotransmitter Systems

This compound exerts considerable influence over several major neurotransmitter systems, highlighting its importance as a neuromodulator. Its interactions are complex and region-specific, affecting dopaminergic, cholinergic, GABAergic, serotonergic, and glutamatergic pathways. These interactions contribute to a wide array of physiological functions.

Dopaminergic System Interactions

This compound significantly modulates the dopaminergic system, with evidence suggesting it may be even more potent than neurotensin in certain brain regions. nih.gov Intracerebroventricular administration of this compound has been shown to increase the formation of Dopa, a precursor to dopamine, in various brain regions of rats. nih.gov This effect was dose-dependent, with increases ranging from 20% to 150%. nih.gov Notably, in the corpus striatum, this compound was found to be twice as active as neurotensin in stimulating Dopa formation. nih.gov Furthermore, both neurotensin and this compound accelerate the disappearance of dopamine following the inhibition of monoamine synthesis, indicating an increased turnover of this key neurotransmitter. nih.gov This modulation of dopamine neurotransmission is a critical aspect of this compound's physiological profile, given the role of dopamine in reward, motivation, and motor control. nih.govnih.gov

Cholinergic and GABAergic System Modulation

The influence of neurotensin analogues extends to the cholinergic and GABAergic systems, which are crucial for cognitive function, arousal, and inhibition in the central nervous system. Studies on neurotensin, which shares significant functional similarities with its 4-Gln analogue, have demonstrated a clear modulatory role. For instance, local administration of neurotensin into the hippocampus of freely moving rats leads to a substantial, concentration-dependent increase in the extracellular levels of both acetylcholine (B1216132) (ACh) and gamma-aminobutyric acid (GABA). nih.gov This effect suggests that neurotensin receptors are located on both GABAergic cell bodies and cholinergic nerve terminals, where they can influence the release of these neurotransmitters. nih.gov The interplay between neurotensin and these systems is complex; for example, the neurotensin-induced release of ACh in the hippocampus appears to be mediated by GABA(A) receptors. nih.gov

Thermoregulation and Pharmacologically Induced Hypothermia

Neurotensin and its analogues are potent regulators of body temperature, with central administration typically inducing hypothermia. nih.govnih.gov This effect is mediated through actions in the preoptic area of the hypothalamus, a key thermoregulatory center. nih.govscintillon.org Studies have demonstrated that the intracerebroventricular infusion of neurotensin can lead to a significant drop in core body temperature, on the order of 4-5°C. elifesciences.org This hypothermic effect is attributed to both a reduction in heat production and an enhancement of heat loss. nih.gov The ability of neurotensin analogues to induce a controlled decrease in body temperature has garnered interest for their potential therapeutic applications in conditions where induced hypothermia is beneficial, such as in the context of neuroprotection following ischemic events. nih.gov

Regulation of Pituitary Hormone Secretion (e.g., LH, FSH, TSH)

This compound has been shown to influence the secretion of several anterior pituitary hormones. Specifically, studies have reported that at high concentrations, this compound can stimulate the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov However, the biological significance of this effect at these high levels has been questioned. nih.gov The broader neurotensin peptide family is known to have complex interactions with the hypothalamic-pituitary-adrenal axis and the hypothalamic-pituitary-thyroid axis. nih.govnih.govfrontiersin.org For instance, neurotensin can modulate the release of thyrotropin-releasing hormone (TRH) and thyroid-stimulating hormone (TSH). frontiersin.org Plasma neurotensin levels in humans have been observed to vary depending on the status of the pituitary-thyroid axis, suggesting a feedback relationship. nih.gov

Central Control of Appetite, Weight Status, and Food Intake

The central and peripheral actions of neurotensin and its analogues play a role in the regulation of food intake and energy balance. mdpi.comnih.gov Centrally, neurotensin generally exerts an anorexigenic, or appetite-suppressing, effect. nih.govnih.gov This is supported by findings that experimentally induced obesity is associated with reduced neurotensin signaling in the brain. mdpi.com Peripherally, this compound has been shown to influence gastrointestinal motility in a manner that is consistent with post-meal satiety signals. Intravenous infusion of this compound in healthy volunteers significantly altered antroduodenal motor activity, changing it to a pattern typically seen after the ingestion of food. nih.gov This suggests that it may contribute to the regulation of gastric emptying, a key factor in the feeling of fullness. nih.gov

Based on the current scientific literature, there is a notable lack of specific research focused solely on the anti-inflammatory actions of the chemical compound this compound. Available studies predominantly investigate the broader physiological and cellular effects of its parent compound, neurotensin (NT).

While research into neurotensin has revealed a dual role in inflammatory processes, acting as both a pro-inflammatory and anti-inflammatory agent depending on the context and location, specific data detailing these actions for the this compound analogue are not present in the available search results. biolife-publisher.itbiolife-publisher.it For instance, neurotensin has been implicated in promoting inflammatory responses in adipose tissue and the gut. biolife-publisher.itbiolife-publisher.itmdpi.com Conversely, it has also been shown to decrease the pro-inflammatory status of human skin fibroblasts. nih.gov

A 1978 study compared the effects of neurotensin and [Gln4]-neurotensin on the turnover of monoamines in the brain, but this research did not extend to inflammatory markers or pathways. nih.gov The scientific community's understanding of the specific immunomodulatory role of this compound remains limited, and detailed research findings or data suitable for compilation into tables on its anti-inflammatory actions are not available in the reviewed sources. Therefore, a detailed article on the anti-inflammatory actions of this compound cannot be generated at this time.

Preclinical Research on Therapeutic Applications

Pain Modulation and Analgesia

The neurotensin (B549771) analog 4-Gln-neurotensin, a modified version of the endogenous tridecapeptide neurotensin (NT), has been a subject of interest for its significant analgesic properties. nih.gov NT and its analogs are known to produce profound, opioid-independent analgesic effects. nih.gov Their wide distribution in the pain circuits of the central nervous system, including the spinal cord, rostroventral medulla (RVM), and periaqueductal gray (PAG), suggests a broad modulatory role in pain perception. nih.gov Research has demonstrated that direct administration of NT into these areas elicits analgesic effects in various pain models. nih.gov

Opioid-Independent Antinociceptive Mechanisms

Differential Receptor Involvement in Pain Pathways (NTS1 vs. NTS2)

Neurotensin exerts its effects through two primary G protein-coupled receptors, NTS1 and NTS2. sigmaaldrich.cnguidetopharmacology.org Both receptor subtypes have been implicated in mediating the analgesic effects of neurotensin and its analogs, though their specific roles appear to differ. nih.govnih.govnih.gov

Initially, the low-affinity, levocabastine-sensitive NTS2 receptor was considered the primary mediator of neurotensin-induced antinociception. nih.gov However, subsequent research has revealed a more complex interplay between the two receptors. Studies using receptor knockout mice and selective analogs have shown that both NTS1 and NTS2 are involved in visceral analgesia, and their respective contributions may depend on the specific neurotensin analog used. nih.gov For instance, in a mouse model of visceral pain, NTS2-selective agonists produced analgesia in NTS1 knockout mice, while NTS1-selective agonists were effective in NTS2 knockout mice. nih.gov This suggests that both receptors can independently mediate pain relief. Interestingly, some evidence suggests that NTS1 might even inhibit NTS2-mediated analgesia under certain conditions. nih.gov

The distribution of these receptors within the central nervous system further supports their distinct roles in pain modulation. NTS2 is predominantly expressed in brain regions associated with pain control, while NTS1 is also involved in other physiological functions. researchgate.net

Stress-Induced Analgesia Pathways

Stress-induced analgesia (SIA) is a phenomenon where exposure to a stressful stimulus suppresses the perception of pain. nih.gov Endogenous neurotensin plays a crucial role in this process, particularly in response to intense stressors. nih.govnih.gov

Research has shown that disruption of neurotensin signaling, either through genetic knockout of the neurotensin gene or by using a neurotensin antagonist, blocks the analgesic effects of stress. nih.gov This indicates that endogenous neurotensin is a necessary component of the SIA pathway. The neurocircuitry underlying SIA involves several brain regions, including the dorsal lateral septum (dLS), lateral hypothalamic area (LHA), and the rostral ventromedial medulla (RVM). elifesciences.orgelifesciences.org Neurotensin-expressing neurons are integral to this circuit, which ultimately modulates pain processing in the spinal cord. elifesciences.orgelifesciences.organnualreviews.org

Somatic and Visceral Nociception

Nociception, the neural process of encoding noxious stimuli, can be broadly categorized into somatic and visceral pain. Somatic pain originates from the skin, muscles, and bones and is typically well-localized. clevelandclinic.org In contrast, visceral pain arises from internal organs and is often diffuse and poorly localized. clevelandclinic.orgscielo.brnih.gov

Preclinical studies have demonstrated that neurotensin analogs like this compound are effective in attenuating both somatic and visceral nociception. nih.gov In models of visceral pain, such as the writhing assay, neurotensin analogs have been shown to significantly reduce pain behaviors. nih.gov Similarly, in models of somatic pain, including inflammatory and neuropathic pain models, neurotensin and its analogs exhibit antinociceptive effects. nih.gov The ability of these compounds to modulate both types of pain underscores their potential as broad-spectrum analgesics.

Neuropsychiatric and Neurodegenerative Disorders

The close association between neurotensin and the dopaminergic system has led to extensive research into its potential role in neuropsychiatric disorders, particularly schizophrenia. unf.edupsu.edu

Schizophrenia Research Models and Antipsychotic-like Activity

Neurotensin is considered an endogenous neuroleptic due to its modulatory effects on dopamine (B1211576) neurotransmission, which is implicated in the pathophysiology of schizophrenia. unf.eduhelsinki.fi Several lines of evidence support the potential of neurotensin receptor agonists as novel antipsychotics:

Modulation of Dopamine Systems: Neurotensin receptors are co-localized with dopamine neurons in key brain regions like the ventral tegmental area (VTA) and the nucleus accumbens. unf.eduhelsinki.fi Neurotensin can influence dopamine release, firing rate, and synthesis. unf.edu

Similarities to Antipsychotics: Central administration of neurotensin produces behavioral effects in animal models that are similar to those of atypical antipsychotic drugs. unf.edu For instance, neurotensin analogs can block the hyperactivity induced by dopamine agonists like d-amphetamine. researchgate.net

Efficacy in Preclinical Models: Neurotensin agonists have demonstrated antipsychotic-like activity in various animal models of schizophrenia without inducing the extrapyramidal side effects commonly associated with typical antipsychotics. psu.educhez-alice.fr For example, the neurotensin analog NT69L has been shown to block the disruption of prepulse inhibition (PPI), a sensory-gating deficit observed in schizophrenia patients. researchgate.net

The antipsychotic-like effects of neurotensin are thought to be mediated, at least in part, through the NTS1 receptor and its influence on dopamine D2 receptor function. psu.edu

Table 1: Investigated Therapeutic Applications of this compound and related analogs

| Therapeutic Area | Specific Application | Key Research Findings |

|---|---|---|

| Pain Modulation | Opioid-Independent Analgesia | Analgesic effects are not blocked by opioid antagonists, suggesting a separate mechanism of action. nih.govd-nb.infokarger.com |

| Differential Receptor (NTS1/NTS2) Involvement | Both NTS1 and NTS2 receptors mediate analgesia, with their roles being potentially dependent on the specific analog. nih.govnih.gov | |

| Stress-Induced Analgesia | Endogenous neurotensin is essential for the analgesic response to intense stress. nih.govnih.gov | |

| Somatic and Visceral Nociception | Effective in reducing both well-localized somatic pain and diffuse visceral pain. nih.govnih.gov |

| Neuropsychiatric Disorders | Schizophrenia | Neurotensin analogs exhibit antipsychotic-like activity in preclinical models by modulating dopamine systems. unf.edupsu.eduresearchgate.netchez-alice.fr |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Levocabastine |

| Naloxone |

| NT69L |

Parkinson's Disease Models and Neuroprotection

Parkinson's disease (PD) is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain. researchgate.net Preclinical studies suggest that neuropeptides, including neurotensin, may offer a neuroprotective effect in PD models. researchgate.net The therapeutic potential of neurotensin receptor agonists is under investigation for several neuropsychiatric conditions, including Parkinson's disease. google.com

The neuroprotective actions of the neurotensin system are multifaceted. They are thought to involve the modulation of dopaminergic neuron firing rates, suppression of apoptosis (programmed cell death), reduction of oxidative stress, and inhibition of neuroinflammation and microglial activation. researchgate.net Research has shown that neuropeptides can rescue dopaminergic neurons from cell death in animal models, suggesting a potential to slow or halt the neurodegenerative process. researchgate.net

While direct studies on this compound in PD models are not extensively detailed in available literature, the rationale for its investigation is strong. Native neurotensin is rapidly degraded in the body, limiting its therapeutic efficacy. elifesciences.orgelifesciences.org Stable analogs are therefore crucial for exploring the full potential of neurotensin receptor activation. The development of such analogs, which can cross the blood-brain barrier and exert sustained effects, is a key strategy. google.comelifesciences.org The investigation into glucagon-like peptide-1 (GLP-1) receptor agonists like Exendin-4 in PD models has shown that such peptide-based therapies can reduce neuronal loss and rescue motor deficits, providing a template for how neurotensin analogs might be evaluated. michaeljfox.orgnih.gov

Psychostimulant and Nicotine (B1678760) Addiction

The neurotensin system is closely intertwined with the brain's dopamine-regulated reward pathways, which are central to the mechanisms of addiction. nih.govplos.org This has made neurotensin receptors a target for developing treatments for substance use disorders, including addiction to psychostimulants and nicotine. google.comnih.gov

Preclinical research demonstrates that administering psychostimulants like methamphetamine or nicotine alters neurotensin levels in brain regions associated with reward and addiction. plos.orgresearchgate.net For example, methamphetamine self-administration in animal models leads to increased neurotensin levels in the nucleus accumbens and ventral tegmental area. plos.org Similarly, nicotine self-administration elevates neurotensin tissue levels in multiple brain areas, with some studies noting differences between males and females, which may contribute to sex differences in addiction vulnerability. researchgate.net

Neurotensin receptor agonists have shown promise in preclinical models by producing effects that oppose those of psychostimulants. nih.gov Stable neurotensin analogs have been found to decrease methamphetamine self-administration in rodents. plos.org Specifically, the neurotensin receptor 1 (NTS1) agonist PD149163 significantly reduced methamphetamine intake in mice. plos.org Another compound, the β-arrestin biased NTS1 agonist ML314, has been shown to block methamphetamine self-administration in rats and reduce methamphetamine-associated conditioned place preference in mice. nih.govresearchgate.net These findings suggest that stable and brain-penetrant neurotensin analogs could be developed as potential therapeutics to treat addiction. nih.govnih.gov

| Brain Region | Effect in Males | Effect in Females |

|---|---|---|

| Anterior Caudate | Increased | Increased |

| Posterior Caudate | Increased | No Change |

| Globus Pallidus | Increased | Increased |

| Frontal Cortex | Increased | No Change |

| Nucleus Accumbens Core | Increased | Increased |

| Nucleus Accumbens Shell | Increased | Increased |

| Ventral Tegmental Area | Increased | No Change |

Neuroprotection in Acute Brain Injury Models

Following an acute brain injury, such as a stroke or trauma, a cascade of secondary events leads to further neuronal damage. nih.gov Neuroprotective strategies aim to interrupt this cascade to limit the extent of the injury. nih.gov Research has identified that inducing mild to moderate hypothermia (lowering body temperature) is a potent neuroprotective mechanism. elifesciences.orgelifesciences.org Neurotensin, when administered into the brain, can induce a state of pharmacologically-induced hypothermia. elifesciences.orgelifesciences.org This has led to the development of stable neurotensin analogs that can cross the blood-brain barrier to leverage this effect for neuroprotection in various acute brain injury models. elifesciences.orgelifesciences.org

Ischemic Stroke and Hypoxic Ischemia

In models of ischemic stroke and hypoxic-ischemic encephalopathy (HIE), where brain damage occurs due to a lack of oxygen and blood flow, neurotensin analogs have demonstrated significant neuroprotective effects. elifesciences.orgelifesciences.org The interruption of blood supply triggers a complex pathophysiological response, including excitotoxicity, inflammation, and cell death. nih.govfrontiersin.org

The protective role of the neurotensin system is supported by studies on its metabolism. Research on the peptidase neurolysin, which degrades neurotensin, found that inhibiting this enzyme worsened stroke outcomes, while overexpressing it was protective. This suggests that sustained high levels of neurotensin in the brain during an ischemic event are beneficial. The development of stable analogs like this compound is a strategy to achieve this sustained activity.

Traumatic Brain Injury

Traumatic brain injury (TBI) involves a primary mechanical injury followed by a secondary injury cascade that contributes significantly to long-term disability. frontiersin.orgconductscience.commdpi.com Preclinical animal models, such as the controlled cortical impact (CCI) and fluid percussion injury (FPI) models, are used to study the pathophysiology and test potential therapies. frontiersin.orgconductscience.comnih.gov

Stable analogs of neurotensin have shown significant neuroprotective capabilities in these TBI models. elifesciences.orgelifesciences.org The mechanism is believed to be linked, at least in part, to the induction of therapeutic hypothermia. elifesciences.orgelifesciences.org By developing vectorized forms of neurotensin that can effectively cross the blood-brain barrier, researchers aim to create treatments that can be administered peripherally to protect the brain after trauma. elifesciences.org

Seizure Activity and Anticonvulsant Properties

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal activity. nih.gov Several endogenous neuropeptides, including neurotensin, have been identified as capable of suppressing seizure activity in the brain. nih.gov

The anticonvulsant properties of the neurotensin system have been demonstrated in preclinical models of status epilepticus, a condition of prolonged seizure activity. elifesciences.org A key finding is that a vectorized neurotensin conjugate, designed to cross the blood-brain barrier, elicited rapid hypothermia that was associated with potent anticonvulsant effects. elifesciences.org In a mouse model, this compound reduced epileptic seizures, decreased neurodegeneration, and lessened neuroinflammation in the hippocampus. elifesciences.org These findings highlight the potential of targeting neurotensin receptors with stable analogs as a therapeutic strategy for seizure disorders. elifesciences.orgnih.gov

Oncological Research and Tumor Growth Modulation

The neurotensin system, particularly neurotensin and its high-affinity receptor 1 (NTSR1), plays a significant role in the biology of several types of cancer. nih.govmdpi.comnih.govresearchgate.net Overexpression of NTSR1 has been documented in numerous human cancers and is often associated with a poor prognosis. researchgate.netresearchgate.net This has made the NTS/NTSR1 axis an attractive target for both cancer diagnostics and therapeutics. nih.govresearchgate.net

Preclinical research has shown that neurotensin can directly stimulate the growth and proliferation of cancer cells. mdpi.comnih.gov It can act in an autocrine or paracrine manner to promote tumorigenesis. nih.gov The binding of neurotensin to NTSR1 activates multiple downstream signaling pathways known to be involved in cancer progression, including the MAPK and PI3K/AKT pathways. mdpi.comnih.gov Furthermore, the neurotensin system can enhance tumor aggressiveness by promoting processes like invasion and metastasis. researchgate.net Some studies indicate that neurotensin may contribute to a local inflammatory response within the tumor microenvironment, which can further fuel tumor progression. researchgate.net

The development of neurotensin analogs is a key area of oncological research. These analogs are being investigated for several applications:

Tumor Imaging: By attaching a radioisotope to a stable neurotensin analog, researchers can create agents that specifically bind to NTSR1-expressing tumors, allowing for their visualization using techniques like PET or SPECT scans. nih.govcern.ch

Targeted Radiotherapy: The same principle can be used to deliver therapeutic radioisotopes directly to cancer cells, a concept known as peptide receptor radionuclide therapy (PRRT). nih.gov

Modulation of Tumor Growth: Neurotensin antagonists are being studied for their ability to block the growth-promoting effects of endogenous neurotensin. cern.ch

The compound [Gln(4)]NT has been noted in biophysical studies, confirming its use in research exploring the fundamental properties of neurotensin and its interactions. nih.gov The creation of stabilized analogs is crucial because native neurotensin is degraded too quickly in the bloodstream to be effective as a systemic agent. snmjournals.org

| Cancer Type | Key Findings |

|---|---|

| Colorectal Cancer | NTS stimulates growth of colon cancer cell lines; NTSR1 expression is elevated. mdpi.comnih.gov |

| Pancreatic Cancer | NTS stimulates DNA synthesis and cell growth; NTSR1 is overexpressed. nih.gov |

| Lung Cancer | NTS and NTSR1 are upregulated; NTS stimulates MAPK activation. nih.govnih.gov |

| Prostate Cancer | NTSR1 expression is found in androgen-independent cell lines; NTS promotes growth. nih.gov |

| Breast Cancer | NTSR1 expression is associated with poor prognosis. researchgate.net |

| Hepatocellular Carcinoma | NTS/IL-8 signaling promotes tumor angiogenesis and growth. nih.gov |

| Ewing's Sarcoma | NTSR1 is overexpressed. researchgate.net |

Receptor Expression in Various Malignancies (e.g., Colon, Pancreatic, Lung, Prostate)

The biological effects of [Gln⁴]-Neurotensin are mediated through neurotensin receptors (NTRs), primarily the high-affinity receptor NTSR1. The expression of these receptors is a critical factor in determining the peptide's potential as a therapeutic or diagnostic target. In normal, healthy tissues, NTSR1 expression is often low or absent, but it becomes significantly upregulated in various malignancies. aacrjournals.orgresearchgate.net This differential expression provides a basis for targeted therapies.

Preclinical studies have documented the overexpression of NTSR1 in a range of human cancers:

Colon Cancer: Neurotensin receptors are overexpressed at early stages of colon cancer development. nih.gov Studies have confirmed NTSR1 expression in colon carcinoma cell lines, such as HT-29, and in primary tumors, making it a target for diagnostic imaging and radioligand therapy. snmjournals.orgsnmjournals.org

Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) consistently shows high-density expression of NTSR1 in both primary tumors and metastases. snmjournals.orgresearchgate.net The presence of NT and its receptors has been demonstrated to play a role in the pathological growth of human pancreatic cancer cells. nih.gov

Lung Cancer: NTSR1 and neurotensin are frequently and strongly expressed in stage I lung adenocarcinomas, while being undetected in normal lung tissue. aacrjournals.org One study found NTSR1 expression in nearly 60% of lung adenocarcinoma cases, where it was identified as a predictive marker for unfavorable outcomes. aacrjournals.org

Prostate Cancer: Neurotensin is considered an autocrine trophic factor in prostate cancer, with NTSR1 expression detected in prostate cancer cell lines like PC-3. frontiersin.orgcern.ch

Table 1: Neurotensin Receptor (NTSR1) Expression in Various Cancers

| Cancer Type | Key Findings on NTSR1 Expression | References |

|---|---|---|

| Colon Carcinoma | Overexpressed in early stages; present in HT-29 cell lines and primary tumors. | nih.govsnmjournals.orgsnmjournals.orgresearchgate.net |

| Pancreatic Adenocarcinoma | High-density expression in primary tumors and metastases. | snmjournals.orgresearchgate.netnih.gov |

| Lung Adenocarcinoma | Strongly expressed in stage I tumors; absent in normal pulmonary tissue. | aacrjournals.orgnih.gov |

| Prostate Cancer | Expressed in cancer cell lines (e.g., PC-3); NT acts as a trophic factor. | nih.govresearchgate.netfrontiersin.orgcern.ch |

| Breast Cancer | Expressed in a high percentage of invasive ductal carcinomas. | researchgate.netnih.gov |

| Malignant Glioma | Expression is positively correlated with the pathological grade of gliomas. | nih.govnih.gov |

Influence on Cancer Cell Proliferation and Tumor Progression

[Gln⁴]-Neurotensin, acting through neurotensin receptors, has been shown to influence key processes in cancer development, including cell proliferation and tumor progression. Neurotensin itself is recognized as a growth factor in many tissues. mdpi.com

Stimulation of Cell Proliferation: In vitro studies have demonstrated that neurotensin stimulates DNA synthesis and proliferation in cell lines derived from pancreatic, colon, prostate, and lung cancers. nih.govmdpi.com The addition of neurotensin to pancreatic cancer cell lines stimulates DNA synthesis through the activation of protein kinases like ERK-1 and ERK-2. nih.gov Similarly, neurotensin and its agonists have been found to significantly stimulate the proliferation of astrocytic tumor cell lines. nih.gov

Promotion of Tumor Growth and Metastasis: The neurotensin/NTSR1 signaling complex is implicated in enhancing tumor aggressiveness. nih.gov In animal models, neurotensin has been shown to enhance primary tumor growth and the development of nodal metastasis through both autocrine and paracrine mechanisms. aacrjournals.org This signaling can promote a metastatic phenotype in pancreatic cancer cells and is associated with tumor size and recurrence in breast cancer patients. nih.govmdpi.com The activation of the MAPK pathway via NTSR1 is linked to uncontrolled cell growth, which can exacerbate tumor growth. frontiersin.org

Table 2: Effects of Neurotensin Signaling on Cancer Progression

| Effect | Mechanism/Pathway | Cancer Type(s) | References |

|---|---|---|---|

| Increased Cell Proliferation | Activation of MAPK (ERK-1, ERK-2) pathways, stimulation of DNA synthesis. | Pancreatic, Colon, Lung, Prostate, Glioma | nih.govnih.govmdpi.com |

| Enhanced Tumor Growth | Autocrine/paracrine stimulation via NT/NTSR1 complex. | Lung, Breast, Glioma | aacrjournals.orgresearchgate.netnih.gov |

| Promotion of Metastasis | Induction of metastatic phenotype, reduction of cell adhesion. | Pancreatic, Breast | mdpi.comnih.gov |

| Neoangiogenesis | Promotion via urokinase receptor, IL-8, and CXCL1. | Hepatocellular Carcinoma | frontiersin.orgmdpi.com |

Metabolic Regulation and Antidiabetic Potential

Preclinical studies have investigated the role of [Gln⁴]-Neurotensin and its parent compound, neurotensin, in various aspects of metabolic regulation. These peptides are involved in glucose homeostasis and lipid metabolism, indicating a potential, though complex, role in metabolic disorders.

Control of Blood Glucose and Insulin (B600854) Sensitivity

The neurotensinergic system is involved in the regulation of blood glucose levels and insulin function.

Blood Glucose Levels: Studies in anesthetized dogs have shown that both neurotensin and [Gln⁴]-neurotensin, which were found to be approximately equipotent, increased blood glucose concentration at higher infusion doses. nih.gov

Insulin Secretion and Sensitivity: Neurotensin is involved in the complex regulation of insulin secretion. frontiersin.org While some studies show it can modulate insulin release, its effects can vary depending on glucose concentrations. nih.gov Interestingly, neurotensin is also considered a potential factor in the improvement of insulin sensitivity observed in obese patients following metabolic surgery. nih.gov Furthermore, a novel fusion peptide combining fragments of neurotensin and xenin (B549566) (Ac-NT/XN-8-Gln) was shown to improve glycemic control and insulin sensitivity in high-fat-fed mice, particularly when combined with a GLP-1 receptor agonist. nih.govnih.gov This combination treatment led to markedly decreased glucose levels after a glucose challenge. nih.govnih.gov

Adipose Tissue and Lipid Metabolism

Neurotensin, and by extension its analogs like [Gln⁴]-Neurotensin, plays a significant role in fat metabolism, from digestion to adipose tissue function.

Fat Absorption and Distribution: Neurotensin is released from intestinal cells in response to dietary fat and facilitates the absorption and translocation of fatty acids. nih.govmdpi.com

Adipose Tissue Effects: In vivo studies have demonstrated that neurotensin can induce vasoconstriction in subcutaneous adipose tissue. nih.gov However, these same studies observed no direct effects on lipolysis in adipose tissue either in vivo or in vitro. nih.gov More recent research links higher levels of pro-neurotensin, a stable precursor, with visceral adipose tissue inflammation in obesity. mdpi.com In animal models, a fusion peptide containing a neurotensin fragment (Ac-NT/XN-8-Gln) contributed to a reduction in body fat mass and an improved circulating lipid profile when used in combination therapy. nih.govnih.gov

Table 3: Summary of Metabolic Effects of Neurotensin/[Gln⁴]-Neurotensin

| Metabolic Area | Observed Effect | Model/Context | References |

|---|---|---|---|

| Blood Glucose | Increased concentration at higher doses. | Anesthetized dogs | nih.gov |

| Insulin Sensitivity | Potential for improvement post-metabolic surgery; improved by fusion peptide. | Obese patients; High-fat fed mice | nih.gov |

| Adipose Tissue Blood Flow | Delayed vasoconstriction in subcutaneous adipose tissue. | Anesthetized dogs | nih.gov |

| Lipolysis | No direct effect observed in vivo or in vitro. | Anesthetized dogs; in vitro assays | nih.gov |

| Fat Metabolism | Facilitates gut fat absorption; associated with visceral adipose inflammation. | General physiology; Obese humans | nih.govmdpi.com |

| Body Fat Mass | Reduced by a neurotensin-containing fusion peptide. | High-fat fed mice | nih.govnih.gov |

Advanced Research Methodologies and Models

In Vitro Experimental Paradigms

In vitro studies are fundamental for dissecting the molecular and cellular mechanisms of 4-Gln-neurotensin.

Cell culture models are instrumental in studying the interaction of this compound with its receptors and the subsequent cellular responses. Chinese Hamster Ovary (CHO) cells recombinantly expressing the human neurotensin (B549771) receptor 1 (NTS1) are a common model system. google.com These cells are used to assess the binding affinity of compounds like this compound. google.com Other cell lines, such as the human colonic adenocarcinoma HT-29 and neuroblastoma SK-N-SH cells, which endogenously express neurotensin receptors, are also employed. frontiersin.orgnih.gov

Studies using these cell lines have revealed that neurotensin and its analogs can stimulate various signaling pathways, including the activation of G-proteins, which in turn trigger responses mediated by intracellular calcium and the production of second messengers. medchemexpress.comuzh.chcells-online.com For instance, in SK-N-SH cells, which express NTS1 and NTR3, the mobilization of intracellular Ca2+ is a key signaling event studied. nih.gov Furthermore, cell culture models are crucial for investigating receptor desensitization, a process where the cellular response to the agonist diminishes over time. frontiersin.orgnih.gov This involves studying receptor internalization and down-regulation. uzh.chnih.gov

Table 1: Cell Lines Used in this compound Research

| Cell Line | Origin | Receptor Expression | Application in this compound Research |

|---|---|---|---|

| CHO | Chinese Hamster Ovary | Recombinant human NTS1 | Receptor binding assays |

| HT-29 | Human Colonic Adenocarcinoma | Endogenous neurotensin receptors | Receptor desensitization studies |

| SK-N-SH | Human Neuroblastoma | Endogenous NTS1 and NTR3 | Intracellular calcium release assays |

| U2OS | Human Osteosarcoma | Stably expressing NTS1 | High-throughput screening for receptor modulation |

| DC2.4 | Murine Dendritic Cell Line | Not specified for NTR | Evaluating immunogenicity of peptide-based vaccines |

Electrophysiological techniques are employed to study the effects of neurotensin and its analogs on neuronal firing rates. nih.gov Direct application of neurotensin predominantly causes excitatory effects on neurons in various brain regions, including the substantia nigra and ventral tegmental area. nih.gov These effects are dose-dependent and occur via a calcium-dependent postsynaptic mechanism. nih.gov Intracellular recordings have shown that higher concentrations of neurotensin can lead to a 'depolarization block' in certain neurons. nih.gov While the direct electrophysiological actions of this compound are not explicitly detailed in the provided context, the methods used for neurotensin are applicable to studying its analogs. These techniques are critical for understanding how this compound might modulate neuronal activity and communication within the central nervous system. nih.gov

Radioligand binding assays are a cornerstone for characterizing the affinity of this compound for its receptors. These assays typically involve incubating cell membranes expressing the target receptor with a radiolabeled ligand, such as [3H]neurotensin or 125I-(Tyr3)-neurotensin. google.comox.ac.uk The binding of the radioligand is then competed with unlabeled compounds, including this compound, to determine their binding affinity (Ki) or half-maximal inhibitory concentration (IC50). snmjournals.org

For example, a radioligand binding assay using CHO cells expressing human NTS1 and 0.05 nM 125I-(Tyr3)-neurotensin is a common method. google.com These assays have demonstrated that neurotensin analogs can bind to NTS1 with high affinity. google.com The data from these assays are analyzed using nonlinear regression to determine key binding parameters like Bmax (maximum number of binding sites) and Kd (dissociation constant). pnas.org

Table 2: Radioligands Used in Neurotensin Receptor Binding Assays

| Radioligand | Receptor Target | Cell/Tissue Preparation | Purpose |

|---|---|---|---|

| [3H]neurotensin | NTS1 | Detergent-solubilized, purified receptors | Saturation and competition binding experiments |

| 125I-(Tyr3)-neurotensin | NTS1 | CHO cells expressing human NTS1 | Calculating binding constants |

| [3H]NT(8-13) | NTS1 | Membranes of HEK293T cells overexpressing NTS1 | Probing interaction with orthosteric agonists |

Peptide Synthesis and Modification Strategies

The generation of [Gln⁴]-neurotensin and its derivatives for research purposes relies heavily on advanced peptide synthesis and modification techniques.

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing neurotensin analogs, including [Gln⁴]-neurotensin. pnas.orgnih.govacs.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govpeptide.com The process begins with the attachment of the C-terminal amino acid to the resin. Subsequently, the protecting group on the N-terminus of the attached amino acid is removed, and the next protected amino acid is coupled to the free amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. peptide.com

The synthesis of [Gln⁴]-neurotensin specifically involves incorporating a glutamine (Gln) residue at the fourth position of the neurotensin sequence. nih.govpnas.org Different protecting groups and coupling reagents can be employed to optimize the synthesis and yield. acs.orgpeptide.com For instance, the original synthesis of neurotensin often involved creating the [Gln⁴] form first, which could then be cyclized to the pyroglutamyl (

| Step | Description | Common Reagents/Conditions |

|---|---|---|

| Resin Attachment | The C-terminal amino acid (Leucine in neurotensin) is attached to a solid support (resin). | Merrifield resin, Wang resin |

| Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc or Boc) from the attached amino acid. | Piperidine (for Fmoc), Trifluoroacetic acid (for Boc) |

| Coupling | Activation and coupling of the next protected amino acid to the growing peptide chain. | DIC/HOBt, HBTU/HATU |

| Repetition | The deprotection and coupling steps are repeated for each amino acid in the sequence, including the crucial Gln at position 4. | - |

| Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. | Trifluoroacetic acid (TFA), Hydrogen fluoride (HF) |

| Purification | The crude peptide is purified to obtain the final product. | High-Performance Liquid Chromatography (HPLC) |

A significant challenge in the therapeutic application of neuropeptides like neurotensin and its analogs is their limited ability to cross the blood-brain barrier (BBB). google.comnih.gov To overcome this, researchers are developing peptide-vector conjugates. google.comnih.govelifesciences.org This strategy involves attaching the therapeutic peptide (e.g., a [Gln⁴]-neurotensin analog) to a "vector" molecule that can facilitate its transport across biological barriers. google.comelifesciences.orgbiorxiv.org

These vectors are often peptides themselves, designed to bind to specific receptors on the endothelial cells of the BBB that undergo receptor-mediated transcytosis (RMT). elifesciences.orgelifesciences.org Examples of such receptors include the low-density lipoprotein receptor (LDLR) and the transferrin receptor. elifesciences.orgelifesciences.org By conjugating a neurotensin analog to a peptide that binds to one of these receptors, the entire conjugate can be shuttled across the BBB, delivering the therapeutic peptide to the central nervous system. nih.govelifesciences.org This approach has been shown to enhance the brain penetration of neurotensin, leading to centrally mediated effects like hypothermia, which are not observed when the unconjugated peptide is administered peripherally. nih.govelifesciences.org The development of such conjugates holds promise for unlocking the therapeutic potential of [Gln⁴]-neurotensin for neurological and psychiatric disorders.

Analytical Techniques for Biological Sample Analysis and Characterization

A variety of powerful analytical techniques are employed to detect, quantify, and characterize [Gln⁴]-neurotensin and related compounds in complex biological samples.

High-resolution chromatography coupled with mass spectrometry is an indispensable tool for the analysis of peptides like [Gln⁴]-neurotensin.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing peptides and proteins. nih.govnih.govthermofisher.com In this technique, the sample is first separated based on its physicochemical properties by passing it through a liquid chromatography column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. nih.gov LC-MS/MS (tandem mass spectrometry) can provide even more detailed structural information by fragmenting the parent ions and analyzing the resulting fragment ions, which allows for sequence confirmation. nih.govnih.gov This method is used for the qualitative and quantitative analysis of neuropeptides in various biological matrices. unifr.chlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, though it is more commonly used for volatile and thermally stable compounds. mdpi.comcore.ac.uk For non-volatile molecules like amino acids and peptides, a derivatization step is required to make them volatile enough for GC analysis. sigmaaldrich.comsigmaaldrich.com This typically involves chemical modification to block polar functional groups. sigmaaldrich.com While less direct for intact peptides, GC-MS can be used to analyze the amino acid composition of a peptide after hydrolysis and derivatization. researchgate.net The combination of GC-MS and LC-MS provides a comprehensive analytical toolkit for studying the metabolic fate and distribution of [Gln⁴]-neurotensin. mdpi.com

| Technique | Principle | Application for [Gln⁴]-Neurotensin | Advantages | Limitations |

|---|---|---|---|---|

| LC-MS | Separation of molecules in a liquid mobile phase followed by mass analysis. nih.gov | Direct analysis of the intact peptide and its metabolites in biological fluids. nih.govunifr.ch | High sensitivity and specificity; suitable for non-volatile and thermally labile molecules. thermofisher.com | Matrix effects can interfere with ionization. nih.gov |

| GC-MS | Separation of volatile compounds in a gas mobile phase followed by mass analysis. mdpi.com | Analysis of amino acid composition after hydrolysis and derivatization. researchgate.net | High resolution and established libraries for compound identification. mdpi.com | Requires derivatization for non-volatile peptides, which can be complex and introduce variability. sigmaaldrich.comsigmaaldrich.com |

Spectroscopic techniques provide valuable information about the structure and conformation of molecules.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can be used to study the structure and orientation of molecules adsorbed onto a metal surface. nih.govacs.orgclinmedjournals.org In SERS, the Raman scattering signal of a molecule is dramatically enhanced when it is in close proximity to a nanostructured metallic surface, such as silver or gold. americanpharmaceuticalreview.comfrontiersin.org

Radioimmunoassay and Immunoreactivity Assays

Radioimmunoassay (RIA) and other immunoreactivity assays are fundamental techniques for the detection and quantification of neurotensin and its analogues, including this compound. biologists.com These methods rely on the principle of competitive binding, where the target peptide (e.g., this compound) competes with a radiolabeled version of the peptide for a limited number of binding sites on a specific antibody. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled peptide in the sample.

The development of RIAs was a crucial step following the synthesis of neurotensin, enabling researchers to measure its concentration in various tissues and plasma. biologists.com Several different antisera have been developed, typically targeting either the N-terminal or C-terminal region of the peptide. fabad.org.trnih.gov The choice of antiserum is critical, as its specificity determines the ability to distinguish between native neurotensin (NT) and its analogues like this compound.

Early research demonstrated that this compound and native neurotensin are often indistinguishable in certain bioassays and immunoassays. pnas.org Studies using specific RIAs reported a high degree of cross-reactivity, ranging from 90% to 100%, between the two peptides. pnas.orgvulcanchem.com This indicates that many standard neurotensin antisera recognize both forms almost equally, which posed a challenge in determining which peptide is the naturally occurring form in circulation.

To address this ambiguity, more specific assays were developed. Research has described neurotensin antisera that possess a high avidity for the glutamic acid-containing native neurotensin (Glu4-NT) but a low avidity for this compound. nih.gov The use of such specific antibodies, often in combination with separation techniques like ion-exchange chromatography which can separate (Gln4)-NT from (Glu4)-NT, allows for the distinct measurement of each peptide. nih.gov Investigations using N-terminal and C-terminal directed antisera have been employed to measure plasma concentrations of neurotensin-like immunoreactivity (NTLI) following intravenous infusion of this compound in human subjects. nih.govnih.gov These studies have been instrumental in understanding the physiological effects and pharmacokinetic properties of this compound. nih.gov

| Assay Parameter | Finding | Source(s) |

| Cross-Reactivity | 92-100% cross-reactivity between neurotensin and this compound in standard radioimmunoassays. | vulcanchem.com, pnas.org |

| Antisera Specificity | Development of antisera with high avidity for Glu4-neurotensin and low avidity for this compound. | nih.gov |

| Assay Application | Measurement of plasma neurotensin-like immunoreactivity (NTLI) in humans after infusion of this compound. | nih.gov |

| Combined Methods | Use of ion-exchange chromatography to separate this compound from Glu4-neurotensin before immunoassay. | nih.gov |

Metabolomic and Proteomic Profiling

Metabolomic and proteomic profiling represent advanced, high-throughput methodologies used to obtain a comprehensive snapshot of the small molecules (metabolites) and proteins within a biological system. clinexprheumatol.orgnih.gov While these techniques have become powerful tools in biomarker discovery and understanding disease pathogenesis, their specific application to extensively profile the downstream effects of this compound is not widely detailed in the available literature.

Metabolomic Profiling involves the quantitative measurement of thousands of low-molecular-weight metabolites, which are the end products of cellular processes. clinexprheumatol.orgnih.gov This "metabolic fingerprint" can reveal how physiological and pathophysiological stimuli, such as the administration of a peptide like this compound, alter metabolic pathways. nih.gov The primary analytical platforms for metabolomics are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC). nih.gov

A key aspect of understanding the biological role of this compound is identifying its breakdown products. Pharmacokinetic studies have identified the primary metabolites of both native neurotensin and this compound. Upon administration, the main metabolites found in plasma are the N-terminal fragments NT(1-8) and (Gln4)NT(1-8), respectively. nih.gov This finding is crucial as it points to the specific enzymatic cleavage sites and the stability of the peptide in circulation.

| Parent Peptide | Primary Metabolite Identified in Plasma | Source(s) |

| Neurotensin(1-13) | Neurotensin(1-8) | nih.gov |

| (Gln4)Neurotensin(1-13) | (Gln4)Neurotensin(1-8) | nih.gov |

Proteomic Profiling aims to identify and quantify the entire set of proteins (the proteome) in a cell, tissue, or organism. nih.gov Techniques such as two-dimensional gel electrophoresis and, more commonly, mass spectrometry-based approaches (like LC-MS/MS) are used to analyze complex protein mixtures. frontiersin.org Proteomics can reveal changes in protein expression, post-translational modifications, and protein-protein interactions in response to a specific signaling molecule. In the context of this compound, proteomic studies could identify the downstream signaling cascades activated upon its binding to neurotensin receptors, potentially uncovering novel protein targets or regulatory networks affected by this peptide. While such comprehensive studies specifically focused on this compound are not prominently documented, the methodology provides a powerful framework for future research into its molecular mechanisms. nih.gov

Future Directions and Translational Research Perspectives

Development of Highly Receptor-Selective Agonists and Antagonists

The biological effects of neurotensin (B549771) are mediated primarily through two G protein-coupled receptors, NTS1 and NTS2. tandfonline.com These receptors often have distinct, and sometimes opposing, physiological roles. For instance, while both receptors are implicated in analgesia, NTS1 activation is also associated with hypotension and hypothermia, potential obstacles for therapeutic development. researchgate.netnih.gov Consequently, a major thrust in future research is the creation of ligands with high selectivity for either NTS1 or NTS2 to harness specific therapeutic benefits.